molecular formula C12H8N2O4Zn B15347331 zinc;oxalate;2-pyridin-2-ylpyridine

zinc;oxalate;2-pyridin-2-ylpyridine

Cat. No.: B15347331
M. Wt: 309.6 g/mol
InChI Key: HZDXKTHDONIFNS-UHFFFAOYSA-L
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Description

The compound "zinc;oxalate;2-pyridin-2-ylpyridine" is a coordination complex comprising zinc(II) ions, oxalate (C₂O₄²⁻) as a bidentate ligand, and 2-pyridin-2-ylpyridine (a nitrogen-containing aromatic ligand). The inclusion of 2-pyridin-2-ylpyridine may enhance solubility in organic solvents and stabilize the metal center through π-backbonding, similar to terpyridine systems .

Properties

Molecular Formula

C12H8N2O4Zn

Molecular Weight

309.6 g/mol

IUPAC Name

zinc;oxalate;2-pyridin-2-ylpyridine

InChI

InChI=1S/C10H8N2.C2H2O4.Zn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3-1(4)2(5)6;/h1-8H;(H,3,4)(H,5,6);/q;;+2/p-2

InChI Key

HZDXKTHDONIFNS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C(=O)(C(=O)[O-])[O-].[Zn+2]

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as a catalyst in organic synthesis, particularly in aldol reactions. Biology: Medicine: The compound is being explored for its medicinal properties, including anti-fibrosis activity. Industry: It is used in material science for the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through coordination to zinc ions, which can interact with various biological targets. The molecular pathways involved include binding to enzymes and receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Coordination Properties

Table 1: Structural Comparison of Zinc Complexes

Compound Ligands Coordination Geometry Key Structural Features References
Zinc oxalate 2-pyridin-2-ylpyridine Oxalate (bidentate), 2-pyridin-2-ylpyridine (potentially bidentate) Octahedral (hypothesized) Likely polymeric or mononuclear depending on ligand arrangement
[Zn(quin)₂(Py)₂] Quinaldinate (bidentate), pyridine (monodentate) Octahedral Mononuclear with axial pyridine ligands; hydrogen bonding stabilizes lattice
Zinc acetate with 3-aminopyridine Acetate (monodentate/bidentate), 3-aminopyridine Tetrahedral or octahedral Layered structures with NH₂ groups participating in hydrogen bonds
Zinc Pyrithione Pyridine-thiolate (bidentate) Tetrahedral Dinuclear structure with bridging sulfur atoms; antifungal activity

Key Observations :

  • Oxalate vs. Carboxylate Ligands: Oxalate’s bidentate nature often leads to polymeric frameworks, whereas acetate tends to form monomeric or dimeric structures .
  • Pyridine-Based Ligands: 2-Pyridin-2-ylpyridine, like terpyridine, may act as a terdentate ligand, offering stronger field stabilization than monodentate pyridine in [Zn(quin)₂(Py)₂] .

Spectroscopic and Thermal Properties

Table 2: Spectroscopic and Thermal Data

Compound IR ν(C=O) (cm⁻¹) Thermal Decomposition (°C) Stability Notes References
Zinc oxalate 1600–1650 200–300 (amorphous) Forms amorphous phases in oil paints; humidity-sensitive
[Zn(quin)₂(4-Hmpy)₂] 1560 (C=O) 220–250 Dehydration precedes ligand dissociation
Zinc Pyrithione 1540 (C=N) >300 High thermal stability due to strong Zn-S bonds

Key Observations :

  • Oxalate IR Signatures : Zinc oxalate exhibits strong ν(C=O) stretches (~1600–1650 cm⁻¹), distinct from quinaldinate complexes (~1560 cm⁻¹) .
  • Thermal Stability : Pyridine-thiolate ligands in Zinc Pyrithione confer higher decomposition temperatures (>300°C) compared to oxalate or carboxylate systems .

Key Observations :

  • Solubility: The 2-pyridin-2-ylpyridine ligand may improve organic solubility compared to purely inorganic oxalate salts.
  • Functional Uses : While Zinc Pyrithione is commercially utilized for its biocidal properties , oxalate complexes are explored in heritage science (e.g., degradation of oil paints ) and catalysis .

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